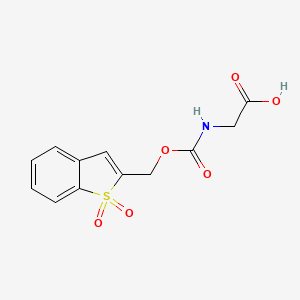
4-CHLORO-A,A,A-TRIFLUOROTOLUENE-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-alpha,alpha,alpha-trifluorotoluene-d4 is a deuterated derivative of 4-chloro-alpha,alpha,alpha-trifluorotoluene. It is a clear, colorless liquid with the molecular formula C7D4ClF3 and a molecular weight of 184.58 g/mol. This compound is used in various scientific research applications, particularly in the fields of organic chemistry and environmental studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
For small-scale laboratory preparations, 4-chloro-alpha,alpha,alpha-trifluorotoluene-d4 can be synthesized by coupling an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 4-chloro-alpha,alpha,alpha-trifluorotoluene-d4 involves the reaction of benzotrichloride with hydrogen fluoride in a pressurized reactor . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-alpha,alpha,alpha-trifluorotoluene-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: It can be reduced to form the corresponding toluene derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products Formed
Substitution: Products include various substituted benzotrifluorides.
Oxidation: Major products are benzoic acid derivatives.
Reduction: The primary product is the corresponding toluene derivative.
Wissenschaftliche Forschungsanwendungen
4-Chloro-alpha,alpha,alpha-trifluorotoluene-d4 is used in a wide range of scientific research applications:
Organic Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Environmental Studies: The compound is used as a tracer in environmental monitoring and studies of pollutant behavior.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: The compound is used in the production of specialty chemicals, including solvents and intermediates for agrochemicals.
Wirkmechanismus
The mechanism of action of 4-chloro-alpha,alpha,alpha-trifluorotoluene-d4 involves its interaction with various molecular targets and pathwaysThe deuterium atoms in the compound provide stability and allow for detailed studies of reaction mechanisms and kinetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with the formula C6H5CF3, used as a specialty solvent and intermediate in the production of pesticides and pharmaceuticals.
4-Chlorobenzotrifluoride: A compound with similar chemical properties, used in the production of polyurethane finishes, adhesives, and pigments.
Uniqueness
4-Chloro-alpha,alpha,alpha-trifluorotoluene-d4 is unique due to its deuterium labeling, which makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. The presence of deuterium atoms allows for the detailed investigation of reaction mechanisms and pathways, providing insights that are not possible with non-deuterated analogs.
Eigenschaften
CAS-Nummer |
1219804-33-7 |
|---|---|
Molekularformel |
C7H4ClF3 |
Molekulargewicht |
184.579 |
IUPAC-Name |
1-chloro-2,3,5,6-tetradeuterio-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H4ClF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H/i1D,2D,3D,4D |
InChI-Schlüssel |
QULYNCCPRWKEMF-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1C(F)(F)F)Cl |
Synonyme |
4-CHLORO-A,A,A-TRIFLUOROTOLUENE-D4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B597870.png)

![2-(chloromethyl)-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B597873.png)








![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid](/img/structure/B597890.png)
![Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B597891.png)
![3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B597893.png)
